molecular formula C22H18ClFN6O4S B12367765 Dhx9-IN-17

Dhx9-IN-17

カタログ番号: B12367765
分子量: 516.9 g/mol
InChIキー: TXIXFOKKJZCJSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dhx9-IN-17 is a small molecule inhibitor targeting the DEAH-box RNA helicase DHX9. This helicase plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 is evident in multiple cancer types, making it an attractive target for oncology drug discovery .

準備方法

The preparation of Dhx9-IN-17 involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80, and finally mixing with double-distilled water (ddH2O) to achieve the desired formulation . Industrial production methods for this compound are not extensively documented, but typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

化学反応の分析

Dhx9-IN-17 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Dhx9-IN-17 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

Dhx9-IN-17 exerts its effects by inhibiting the activity of DHX9, a multifunctional RNA helicase. The inhibition of DHX9 leads to an increase in RNA/DNA secondary structures such as R-loops and circular RNA, inducing replication stress. This stress prevents DNA replication in the S phase and eventually triggers apoptosis in cancer cells . The compound targets molecular pathways involved in genomic stability and replication stress response.

類似化合物との比較

Dhx9-IN-17 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific targeting of DHX9 and its potential therapeutic applications in cancers with overexpressed DHX9. While other compounds may share similar inhibitory effects, this compound’s selectivity and efficacy in certain cancer types make it a valuable tool in oncology research.

特性

分子式

C22H18ClFN6O4S

分子量

516.9 g/mol

IUPAC名

N-[3-chloro-5-(methanesulfonamido)phenyl]-1-[3-[(5-fluoropyridin-3-yl)methoxy]pyridin-2-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C22H18ClFN6O4S/c1-35(32,33)29-19-7-16(23)6-18(8-19)28-22(31)15-10-27-30(12-15)21-20(3-2-4-26-21)34-13-14-5-17(24)11-25-9-14/h2-12,29H,13H2,1H3,(H,28,31)

InChIキー

TXIXFOKKJZCJSY-UHFFFAOYSA-N

正規SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CN(N=C2)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。